tetranor-PGFM

Overview

Description

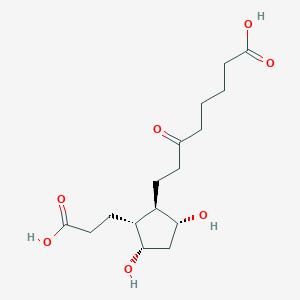

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is a major urinary metabolite of prostaglandin F2α. This compound is significant in the study of prostaglandin metabolism and is often used as a biomarker in various physiological and pathological conditions .

Mechanism of Action

Target of Action

Tetranor-Prostaglandin FM (tetranor-PGFM) is the principal urinary metabolite of Prostaglandin F2α (PGF2α) . The primary target of this compound is the Prostaglandin F2-alpha receptor (PTGFR) . PTGFR is a G protein-coupled receptor that mediates the activity of PGF2α . It plays a crucial role in initiating luteolysis in the corpus luteum .

Mode of Action

It is known that the activity of ptgfr is mediated by g proteins which activate a phosphatidylinositol-calcium second messenger system . This suggests that this compound, as a metabolite of PGF2α, may interact with PTGFR and influence this signaling pathway.

Biochemical Pathways

This compound is involved in the prostaglandin biosynthesis pathway . Prostaglandins, including PGF2α, are derived from arachidonic acid via the cyclooxygenase (COX) pathway . The metabolism of PGF2α leads to the formation of this compound .

Pharmacokinetics

It is known that this compound is excreted in the urine . The urinary levels of this compound can vary depending on physiological conditions. For instance, in healthy females, the excretion rates are 7-13 µg per day, while in healthy males, the rates are 11-59 µg per 24 hours . During pregnancy, female urinary levels of this compound increase 2 to 5-fold, returning to normal shortly after childbirth .

Result of Action

Studies suggest that changes in urinary levels of this compound may reflect the biosynthesis of pgf2α . For instance, a decrease in urinary this compound levels was observed in patients with advanced heart failure after administration of the drug tranilast, suggesting a reduction in prostaglandin-mediated inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, physiological conditions such as pregnancy can significantly increase the urinary levels of this compound . Additionally, pathological conditions like heart failure can influence the levels of this compound and its associated inflammatory response .

Biochemical Analysis

Biochemical Properties

Tetranor-Prostaglandin FM is an arachidonic acid metabolite . It interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Tetranor-Prostaglandin FM influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that levels of Tetranor-Prostaglandin FM were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy .

Dosage Effects in Animal Models

The effects of Tetranor-Prostaglandin FM vary with different dosages in animal models. For example, normal healthy females excrete 7-13 µg of Tetranor-Prostaglandin FM per day compared to 11-59 µg/24 hours for healthy males .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid typically involves the β- and ω-oxidation of prostaglandin F2α. This process can be carried out in vitro using specific enzymes or chemical reagents that facilitate the oxidation steps .

Industrial Production Methods

Industrial production of tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is not commonly reported, as it is primarily a research compound. large-scale synthesis would likely involve optimized enzymatic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more oxidized metabolites.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Functional groups on the molecule can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions are various oxidized and reduced metabolites of the original compound. These products are often analyzed to understand the metabolic pathways and biological effects of prostaglandins .

Scientific Research Applications

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is used extensively in scientific research:

Chemistry: It serves as a model compound for studying prostaglandin metabolism and synthesis.

Biology: It is used to investigate the role of prostaglandins in various biological processes, including inflammation and reproduction.

Medicine: This compound is a biomarker for monitoring diseases such as asthma, food allergies, and muscular dystrophy.

Comparison with Similar Compounds

Similar Compounds

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid: Another major urinary metabolite of prostaglandin F2α.

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid: A metabolite of prostaglandin E2.

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid: A metabolite of prostaglandin D2.

Uniqueness

Tetranor-9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid is unique due to its specific role as a metabolite of prostaglandin F2α. Its presence in urine and plasma makes it a valuable biomarker for studying prostaglandin-related physiological and pathological processes .

Biological Activity

Tetranor-PGFM (9α,11β-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a significant metabolite of prostaglandin F2α (PGF2α) and plays a crucial role in various biological processes. This article explores the biological activity of this compound, including its metabolic pathways, physiological effects, and potential clinical applications.

Overview of this compound

This compound is primarily formed through the metabolism of PGF2α. It is characterized by its unique structure that lacks the 5-membered ring typical of many prostaglandins. This compound has garnered attention due to its involvement in various physiological responses and its potential as a biomarker in clinical settings.

Metabolic Pathways

This compound is produced from PGF2α via enzymatic reactions involving oxidation and hydrolysis. The key enzymes involved include:

- 15-hydroxyprostaglandin dehydrogenase (15-PGDH) : Converts PGF2α to its 15-keto form.

- β-glucuronidase : Facilitates the hydrolysis of glucuronide conjugates, releasing this compound for renal excretion.

The urinary excretion of this compound can be indicative of prostaglandin metabolism and has been studied in various conditions such as diabetic nephropathy and pregnancy complications.

1. Role in Diabetic Nephropathy

Recent studies have highlighted the potential of this compound as a biomarker for diabetic nephropathy. In a study involving 111 subjects with type 2 diabetes, urinary levels of tetranor-PGEM (a related metabolite) were significantly higher in patients with early-stage nephropathy compared to healthy controls. This suggests that tetranor metabolites could serve as indicators for the progression of renal disease .

2. Hormonal Regulation During Pregnancy

This compound levels have been observed to increase during pregnancy, particularly in the third trimester. This elevation correlates with physiological changes necessary for maintaining pregnancy and may be linked to the regulation of uterine contractions and placental function .

Table 1: Urinary Levels of Tetranor Metabolites in Diabetic Nephropathy

| Metabolite | Healthy Controls (ng/mL) | Stage 1 Nephropathy (ng/mL) | Stage 3-4 Nephropathy (ng/mL) |

|---|---|---|---|

| Tetranor-PGEM | 75.9 ± 38.5 | 106.0 ± 7.9 | 93.8 ± 4.5 |

| Tetranor-PGDM | 84.7 ± 47.5 | 94.6 ± 28.4 | - |

| This compound | - | - | - |

This table illustrates the significant differences in urinary metabolite levels across different stages of nephropathy, indicating the potential diagnostic utility of these metabolites .

Case Study: Increased this compound in Pregnancy Complications

In a clinical observation involving pregnant women experiencing complications such as premature birth, elevated levels of this compound were noted during the third trimester. The correlation between increased tetranor levels and adverse pregnancy outcomes suggests that monitoring these metabolites could provide insights into maternal-fetal health .

Case Study: Tetranor Metabolites in Exercise Physiology

A study assessing oxidative stress markers post-exercise found that levels of this compound decreased significantly after high-intensity training sessions. This reduction was attributed to enhanced metabolic clearance during physical exertion, indicating that tetranor metabolites may reflect physiological adaptations to exercise .

Properties

IUPAC Name |

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRHJCFWWOQYQE-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of measuring Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) levels?

A1: this compound serves as a valuable biomarker for assessing Prostaglandin D2 (PGD2) production in the body. [] Elevated urinary this compound levels have been linked to various health conditions, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma. [] This highlights its potential utility in both research and diagnostic settings for understanding and monitoring these diseases.

Q2: How can Tetranor-Prostaglandin F Metabolite (this compound) be accurately measured in biological samples?

A2: Researchers have successfully developed a highly specific and sensitive competitive enzyme immunoassay (EIA) for quantifying this compound. [, ] This assay utilizes a monoclonal antibody specifically designed to bind this compound, enabling its precise detection and measurement in complex biological samples like urine. [, ] The development of this EIA represents a significant advancement in this compound research, facilitating further investigations into its role in various physiological and pathological processes.

Q3: What challenges were encountered in developing the enzyme immunoassay (EIA) for Tetranor-Prostaglandin F Metabolite (this compound)?

A3: Developing the EIA for this compound involved optimizing several key parameters to ensure accuracy and reliability. Researchers had to determine the optimal ionic strength and pH for the assay, ultimately finding that 150 mM NaCl and pH 7.5 provided the best results. [, ] Additionally, they had to carefully evaluate the assay's specificity to ensure it did not cross-react with other similar molecules like tetranor-PGEM, tetranor-PGAM, or tetranor-PGDM. [, ] Overcoming these challenges was crucial for establishing a robust and accurate method for measuring this compound.

Q4: Can plasma oxylipin levels, including those derived from 5-lipoxygenase (5-LOX), provide insights into synovial inflammation and potential therapeutic targets?

A4: Research suggests that synovial tissue lipid profiling, rather than plasma oxylipin levels, may be a more accurate indicator of active inflammatory pathways in treated joints. [] While plasma analysis revealed only 24 identifiable oxylipins, synovial tissue analysis identified 71, with minimal correlation between the two. [] Notably, elevated levels of 5-LOX-derived oxylipins were specifically observed in the synovial tissue of patients with a lympho-myeloid-enriched synovium. [] This finding suggests that targeting the 5-LOX pathway with inhibitors could hold therapeutic potential for individuals with this specific histological presentation of inflammatory arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.